Cuevaene B

Description

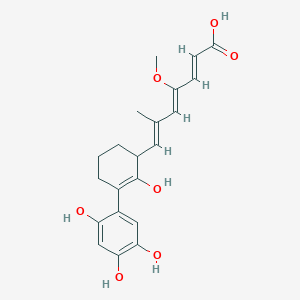

Structure

3D Structure

Properties

Molecular Formula |

C21H24O7 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(2E,4Z,6E)-7-[2-hydroxy-3-(2,4,5-trihydroxyphenyl)cyclohex-2-en-1-yl]-4-methoxy-6-methylhepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C21H24O7/c1-12(9-14(28-2)6-7-20(25)26)8-13-4-3-5-15(21(13)27)16-10-18(23)19(24)11-17(16)22/h6-11,13,22-24,27H,3-5H2,1-2H3,(H,25,26)/b7-6+,12-8+,14-9- |

InChI Key |

WKLFGCOQAHCWHB-PINZUCEXSA-N |

Isomeric SMILES |

C/C(=C\C1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)/C=C(/C=C/C(=O)O)\OC |

Canonical SMILES |

CC(=CC1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)C=C(C=CC(=O)O)OC |

Synonyms |

cuevaene B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cuevaene B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of structurally diverse and biologically active secondary metabolites. Within this rich chemical landscape, the cuevaenes, a family of polyene carboxylic acids, have emerged as compounds of interest. This technical guide provides an in-depth overview of Cuevaene B, a member of this family, detailing its discovery, isolation from Streptomyces species, and what is currently known about its biological activity and biosynthesis.

Initially discovered alongside Cuevaene A from Streptomyces sp. HKI 0180, this compound has also been isolated from a genetically modified strain of Streptomyces sp. LZ35, designated LZ35ΔgdmAI.[1] This guide consolidates available scientific data to provide researchers with a comprehensive resource for understanding and potentially investigating this natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its related compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₅ | [1] |

| Molecular Weight | 356.41 g/mol | [1] |

| ¹H NMR Data | Data not fully available in searched literature | - |

| ¹³C NMR Data | Data not fully available in searched literature | - |

| HR-MS Data | Data not fully available in searched literature | - |

Table 2: Biological Activity of Cuevaenes

| Compound | Test Organism | Activity Type | MIC/IC₅₀ (µg/mL) | Reference |

| Cuevaenes A-C | Bacillus subtilis ATCC 11060 | Antibacterial | Moderate Activity (Specific values not detailed) | [1] |

| Cuevaenes A-C | Fusarium verticillioides S68 | Antifungal | Modest Activity (Specific values not detailed) | [1] |

| Cuevaenes A-C | Rhizoctonia solani GXE4 | Antifungal | Modest Activity (Specific values not detailed) | [1] |

| Cuevaenes D & E | Various Microbes | Antibacterial/Antifungal | No Inhibitory Activity | [1] |

Note: Specific MIC/IC₅₀ values for this compound are not explicitly detailed in the currently available literature. The reported activity is for a mixture or comparison of Cuevaenes A-C.

Experimental Protocols

The following methodologies are based on the published literature for the isolation of cuevaenes from Streptomyces.

I. Fermentation of Streptomyces sp. LZ35ΔgdmAI

A detailed, step-by-step protocol for the fermentation of the specific genetically modified strain is not fully available. However, a general approach for Streptomyces fermentation is as follows:

-

Strain Activation: Aseptically transfer a cryopreserved vial of Streptomyces sp. LZ35ΔgdmAI to a suitable agar medium (e.g., ISP2 agar) and incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a 50 mL liquid seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask with spores from the agar plate. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculation). The exact composition of the production medium for this compound has not been detailed, but a soy-based or other nutrient-rich medium is common for Streptomyces.

-

Incubation: Incubate the production culture at 28-30°C with shaking for 7-14 days. Monitor the culture for growth and secondary metabolite production.

II. Extraction and Purification of this compound

The following is a generalized protocol based on the methods described for the isolation of cuevaenes[1]:

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction:

-

Broth: Extract the filtered supernatant with an equal volume of an organic solvent such as ethyl acetate three times. Combine the organic layers.

-

Mycelium: Extract the mycelial biomass with a polar organic solvent like acetone or methanol. Remove the solvent in vacuo to obtain a crude extract.

-

-

Solvent Partitioning: Combine the crude extracts and evaporate the solvent under reduced pressure to yield a concentrated crude extract. The crude extract can be further partitioned between n-hexane and methanol to separate compounds based on polarity.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the methanol-soluble fraction to column chromatography on a silica gel column. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a water-acetonitrile or water-methanol gradient). Monitor the elution profile with a UV detector.

-

-

Compound Isolation: Collect the fractions corresponding to the peak of this compound and evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Relationship of Cuevaenes

While the complete biosynthetic pathway for all cuevaenes is not fully elucidated, it is known that the Cuevaene A biosynthetic gene cluster in Streptomyces sp. LZ35 is responsible for producing the core structure.[2] this compound and other derivatives are likely products of enzymatic modifications or shunt pathways from this central biosynthetic route.

Caption: Putative biosynthetic origin of this compound.

Conclusion

This compound represents an intriguing natural product from Streptomyces with potential biological activities. This guide provides a foundational understanding of its discovery and isolation. However, significant research opportunities remain in fully elucidating its detailed spectroscopic characteristics, specific biological activity through quantitative assays, and the precise enzymatic steps involved in its biosynthesis. Further investigation into these areas will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

Spectroscopic and Structural Elucidation of Cuevaene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cuevaene B, a polyene carboxylic acid isolated from Streptomyces sp. HKI 0180. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for its isolation and characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The data presented below is sourced from the initial isolation and characterization of the compound.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 129.8 | 7.33, d, 7.5 |

| 2 | 122.4 | 7.01, t, 7.5 |

| 3 | 157.9 | - |

| 4 | 115.6 | 6.81, d, 7.5 |

| 4a | 139.7 | - |

| 5 | 116.3 | 7.20, s |

| 5a | 128.9 | - |

| 6 | 134.4 | - |

| 7 | 36.9 | 2.82, m |

| 8 | 29.5 | 1.85, m; 1.95, m |

| 9 | 36.1 | 2.30, m |

| 10 | 131.5 | 5.65, dd, 15.0, 7.0 |

| 11 | 128.7 | 6.25, dd, 15.0, 10.0 |

| 12 | 138.4 | 6.05, dd, 15.0, 10.0 |

| 13 | 125.9 | 6.75, d, 15.0 |

| 14 | 155.8 | - |

| 15 | 169.8 | - |

| 16 | 12.4 | 0.95, t, 7.5 |

| 17 | 25.8 | 1.65, m |

| 18 | 31.7 | 1.40, m |

| 19 | 22.7 | 1.30, m |

| 20 | 14.1 | 0.90, t, 7.0 |

| OCH₃ | 56.2 | 3.85, s |

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Data |

| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 385.2327 [M+H]⁺ (Calcd. for C₂₃H₃₃O₄, 385.2328) |

| Infrared (IR) Spectroscopy (film) | 3400 (br), 2960, 2930, 2870, 1685, 1600, 1580, 1460, 1280, 1160, 995 cm⁻¹ |

Experimental Protocols

The following protocols are based on the methods described in the original literature for the isolation and characterization of this compound.

Fermentation and Isolation

The producing organism, Streptomyces sp. HKI 0180, was fermented in a suitable medium to allow for the production of this compound. The isolation of the compound involved a multi-step process:

-

Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted with acetone, and the acetone extract was concentrated and then partitioned between ethyl acetate and water.

-

Chromatography: The combined ethyl acetate extracts were concentrated and subjected to silica gel column chromatography using a chloroform-methanol gradient.

-

Further Purification: Fractions containing this compound were further purified by Sephadex LH-20 column chromatography eluting with methanol.

-

Final Purification: The final purification was achieved by preparative HPLC on a reversed-phase column (RP-18) using a methanol-water gradient to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX 500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal (CDCl₃: δH = 7.26, δC = 77.0).

-

Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using fast atom bombardment (FAB) as the ionization method.

-

Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer Spectrum 100 FT-IR spectrometer as a film.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the fermentation broth of Streptomyces sp. HKI 0180.

Caption: Isolation workflow for this compound.

Unveiling the Source of Cuevaene B: A Technical Guide to Its Producing Organism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification of the organism responsible for producing Cuevaene B, a polyene carboxylic acid with potential applications in drug development. This document outlines the isolation and characterization of the producing microorganism, details relevant experimental protocols, and presents a putative biosynthetic pathway. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Executive Summary

This compound, a novel polyene carboxylic acid, is a secondary metabolite produced by a specific strain of actinomycete bacteria. This guide identifies the producing organism as Streptomyces sp. HKI 0180 . Furthermore, the biosynthetic gene cluster for a related compound, Cuevaene A, has been successfully identified and characterized in a separate strain, Streptomyces sp. LZ35 , providing significant insights into the biosynthesis of this class of molecules. This document serves as a comprehensive resource for researchers interested in the production, isolation, and potential therapeutic development of this compound.

Organism Identification and Characteristics

The organism responsible for the production of this compound has been identified as a strain of Streptomyces, designated HKI 0180 . Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites, including many clinically important antibiotics.

Isolation of Producing Organism

While the specific details of the isolation of Streptomyces sp. HKI 0180 are proprietary to the initial discovery, a general methodology for the isolation of novel Streptomyces from environmental samples is presented below. This protocol is based on established techniques for isolating actinomycetes from soil.

Table 1: General Protocol for Isolation of Streptomyces from Soil

| Step | Procedure |

| 1. Sample Collection | Collect soil samples from unique and diverse environments. |

| 2. Sample Pre-treatment | Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria. |

| 3. Serial Dilution | Prepare a serial dilution of the soil sample in sterile saline solution (0.85% NaCl). |

| 4. Plating | Plate the dilutions onto a selective medium, such as Humic Acid-Vitamin Agar or Starch Casein Agar, supplemented with antifungal agents (e.g., cycloheximide) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and other bacteria. |

| 5. Incubation | Incubate the plates at 28-30°C for 7-14 days. |

| 6. Colony Selection | Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often pigmented with earthy odor). |

| 7. Pure Culture | Isolate and subculture individual colonies onto fresh agar plates to obtain a pure culture. |

| 8. Identification | Characterize the pure isolates based on morphological, physiological, and genetic (16S rRNA gene sequencing) analysis. |

Experimental Protocols

The following sections detail the experimental procedures for the cultivation of Streptomyces sp. HKI 0180 and the subsequent extraction and purification of this compound. These protocols are based on general methods for the production of polyene carboxylic acids from Streptomyces.

Fermentation of Streptomyces sp. HKI 0180

The production of this compound is achieved through submerged fermentation of Streptomyces sp. HKI 0180.

Table 2: Fermentation Protocol for this compound Production

| Parameter | Condition |

| Seed Culture Medium | Tryptic Soy Broth (TSB) or a similar nutrient-rich medium. |

| Production Medium | A complex medium containing a suitable carbon source (e.g., glucose, starch), nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. A representative medium could be M3 medium (10 g/L soytone, 10 g/L glucose, 20 g/L soluble starch, 3 g/L CaCO₃). |

| Inoculum | 5-10% (v/v) of a 48-72 hour old seed culture. |

| Fermentation Vessel | Shake flasks or a laboratory-scale fermenter. |

| Temperature | 28-30°C |

| Agitation | 150-200 rpm |

| Aeration | (If using a fermenter) 1.0 vvm (volume of air per volume of medium per minute). |

| Fermentation Time | 7-10 days |

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Table 3: Extraction and Purification Protocol for this compound

| Step | Procedure |

| 1. Broth Separation | Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant. |

| 2. Extraction | Extract the supernatant with an organic solvent such as ethyl acetate or n-butanol at a 1:1 ratio (v/v). The mycelial biomass can also be extracted separately with a polar solvent like acetone or methanol. |

| 3. Concentration | Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator. |

| 4. Preliminary Fractionation | The crude extract can be fractionated using solid-phase extraction (SPE) or column chromatography on silica gel. |

| 5. High-Performance Liquid Chromatography (HPLC) | Further purify the active fractions using reversed-phase HPLC with a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small amount of acid like formic acid or acetic acid). |

| 6. Purity Analysis | Analyze the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |

Quantitative Data

Specific quantitative data for the production yield of this compound from Streptomyces sp. HKI 0180 is not publicly available in the reviewed literature. However, the production of secondary metabolites by Streptomyces can range from milligrams to grams per liter of culture, depending on the strain and fermentation conditions.

Biosynthetic Pathway and Regulation

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA.

While the specific biosynthetic gene cluster for this compound has not been published, the identification of the Cuevaene A biosynthetic gene cluster in Streptomyces sp. LZ35 provides a strong model. This cluster contains a type I polyketide synthase, which is typical for the production of complex polyketides.

Caption: Putative biosynthetic pathway for this compound.

The regulation of polyketide biosynthesis in Streptomyces is complex and often involves pathway-specific regulatory proteins, as well as global regulators that respond to nutritional and environmental signals. The Cuevaene A gene cluster in Streptomyces sp. LZ35 was found to contain several pathway-specific regulatory factors that influence its production.

Experimental and Logical Workflows

The process of identifying a novel natural product like this compound and its producing organism follows a logical workflow, from isolation to characterization.

Caption: Experimental workflow for this compound discovery.

Conclusion

Streptomyces sp. HKI 0180 stands as the identified producer of this compound. The information provided in this technical guide, from organism isolation to biosynthetic pathways, offers a foundational understanding for researchers and professionals in the field of drug development. Further investigation into the specific fermentation conditions to optimize the yield of this compound and a deeper understanding of its regulatory networks will be crucial for its potential therapeutic applications. The provided protocols and diagrams serve as a valuable starting point for such endeavors.

Putative Biological Activity of Cuevaene B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the currently understood biological activities of Cuevaene B, a polyene carboxylic acid natural product. The information is compiled from available scientific literature, with a focus on presenting quantitative data, experimental methodologies, and visual representations of workflows to facilitate further research and development.

Overview of this compound

This compound is a natural product isolated from a genetically modified strain of the bacterium Streptomyces sp. LZ35.[1][2] It belongs to a class of compounds known as polyenes, characterized by a series of conjugated double bonds. The biological activities of this compound reported to date primarily encompass antimicrobial properties.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against both Gram-positive bacteria and certain fungi. The available quantitative data from these studies are summarized below.

Data Presentation: Antimicrobial Susceptibility of this compound

| Test Organism | Strain | Type | Concentration | Result (Zone of Inhibition) | Reference |

| Bacillus subtilis | ATCC 11060 | Gram-positive bacterium | 30 µ g/disc | 12.3 mm | [2] |

| Fusarium verticillioides | S68 | Fungus | 30 µ g/disc | Modest Activity | [1][2] |

| Rhizoctonia solani | GXE4 | Fungus | 30 µ g/disc | Modest Activity | [1][2] |

*Note: The primary literature describes the antifungal activity of Cuevaenes A-C collectively as "modest" at the tested concentration, without providing a specific zone of inhibition for this compound alone.[1][2]

Experimental Protocols

The quantitative data for the antimicrobial activity of this compound was obtained using a disk diffusion assay. While the primary literature does not provide an exhaustive step-by-step protocol, the following methodology outlines the standard procedure for such an experiment.

Disk Diffusion Assay for Antimicrobial Susceptibility Testing

-

Preparation of Microbial Inoculum:

-

A pure culture of the test microorganism (Bacillus subtilis, Fusarium verticillioides, or Rhizoctonia solani) is grown on an appropriate agar medium to obtain visible colonies.

-

Several colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, commonly corresponding to a 0.5 McFarland standard. This ensures a standardized microbial population for the assay.

-

-

Inoculation of Agar Plates:

-

A sterile cotton swab is dipped into the standardized microbial inoculum.

-

The swab is then used to evenly streak the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) to create a uniform lawn of the microorganism.

-

-

Application of this compound:

-

Sterile paper disks of a standard diameter are impregnated with a solution of this compound to achieve a final concentration of 30 µg per disk.

-

The impregnated disks are then carefully placed onto the surface of the inoculated agar plates.

-

-

Incubation:

-

The plates are incubated under conditions suitable for the growth of the specific microorganism. For bacteria, this is typically at 37°C for 18-24 hours. For fungi, incubation may be at a lower temperature (e.g., 25-30°C) for a longer period (48-72 hours or more), until sufficient growth is observed.

-

-

Measurement and Interpretation:

-

Following incubation, the plates are examined for zones of inhibition, which are clear areas around the disks where microbial growth has been prevented.

-

The diameter of these zones is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the tested compound.

-

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Putative Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the specific mechanism of action of this compound or the signaling pathways it may modulate. The observed antimicrobial activity suggests interference with essential cellular processes in susceptible bacteria and fungi. Polyene antibiotics commonly function by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death. However, whether this compound shares this mechanism is yet to be determined. Further research is required to elucidate its molecular targets and downstream effects.

References

An In-depth Technical Guide to the Cuevaene B Natural Product Family and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cuevaenes are a family of polyketide natural products, designated A through E, that have been isolated from the Gram-positive bacterium Streptomyces sp. LZ35. These compounds are characterized by a unique chemical scaffold featuring a 3-hydroxybenzoic acid (3-HBA) moiety linked to a polyene side chain. Initial structural elucidation of these compounds, including Cuevaene B, was later revised and confirmed through total synthesis. This compound has demonstrated notable, albeit moderate, biological activity against Gram-positive bacteria and certain fungi, positioning it as a molecule of interest for further investigation in the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the this compound core, including its chemical properties, biological activity, and a detailed look at the synthetic strategies employed for a closely related family member, which serves as a blueprint for its own synthesis.

Chemical and Physical Properties of this compound

This compound is a structurally intriguing molecule with the following properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₇ |

| Molecular Weight | 388.41 g/mol |

| CAS Number | 274684-11-6 |

The core structure of this compound, as revised, is presented below. The initial structural misassignment highlights the challenges often encountered in the characterization of complex natural products.

Biological Activity

This compound has been evaluated for its antimicrobial and antifungal properties. The available data indicates a moderate level of activity against the Gram-positive bacterium Bacillus subtilis and modest activity against the fungi Fusarium verticillioides and Rhizoctonia solani.

Table of Biological Activity:

| Organism | Type | Activity Level | Quantitative Data (MIC/IC50) |

| Bacillus subtilis | Gram-positive bacterium | Moderate | Not reported in available literature |

| Fusarium verticillioides | Fungus | Modest | Not reported in available literature |

| Rhizoctonia solani | Fungus | Modest | Not reported in available literature |

Currently, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound are not available in the public domain. Further studies are required to quantify its potency and spectrum of activity.

Experimental Protocols

Isolation of Cuevaenes from Streptomyces sp. LZ35

The isolation of the Cuevaene family of natural products involves standard microbiological and chromatographic techniques. A general workflow for the isolation is as follows:

Figure 1. General workflow for the isolation of Cuevaenes.

Detailed Steps:

-

Fermentation: Streptomyces sp. LZ35 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The fermentation broth is separated into mycelia and supernatant by centrifugation. The mycelia are typically extracted with polar organic solvents like acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Purification: The crude extracts are combined and subjected to a series of chromatographic separations. This typically involves column chromatography over stationary phases like silica gel and Sephadex LH-20 to achieve initial fractionation. Final purification of the individual Cuevaene compounds, including this compound, is achieved using preparative high-performance liquid chromatography (HPLC).

Total Synthesis of the Cuevaene Core

While a specific total synthesis for this compound has not been published, the total synthesis of (±)-Cuevaene A has been accomplished and serves as a direct blueprint. The synthetic strategy relies on the construction of the key tricyclic core followed by the elaboration of the polyene side chain.

A retrosynthetic analysis for the Cuevaene core is depicted below:

Figure 2. Retrosynthetic approach to the Cuevaene core.

The detailed experimental protocols for the key steps in the synthesis of the Cuevaene A core, which are directly applicable to this compound, would involve a sequence of organic reactions. These would likely include cycloadditions, functional group manipulations, and stereoselective transformations to build the complex architecture of the molecule. Researchers interested in the specific reagents, reaction conditions, and yields should refer to the primary literature on the total synthesis of (±)-Cuevaene A.

Signaling Pathways and Mechanism of Action

To date, there is no published research on the specific signaling pathways modulated by this compound or its precise mechanism of action. The observed antibacterial and antifungal activities suggest potential interference with essential cellular processes in these microorganisms.

A logical workflow for elucidating the mechanism of action is proposed below:

Figure 3. Proposed workflow for mechanism of action studies.

This compound Analogs in Drug Development

The development of analogs is a critical step in optimizing a natural product lead for therapeutic use. For this compound, analog synthesis would likely focus on modifications to the polyene side chain and the 3-hydroxybenzoic acid core to explore structure-activity relationships (SAR).

Potential Analog Design Strategies:

-

Side Chain Modification: Altering the length, rigidity, and functional groups of the polyene side chain could impact target binding and pharmacokinetic properties.

-

Core Modification: Derivatization of the hydroxyl and carboxylic acid groups on the 3-HBA moiety could be explored to improve potency, selectivity, and drug-like properties.

-

Stereochemical Analogs: Synthesis of stereoisomers could reveal the importance of specific stereocenters for biological activity.

Currently, there are no published reports on the synthesis or biological evaluation of this compound analogs. The development of a robust and efficient total synthesis of the Cuevaene core is a prerequisite for a comprehensive analog program.

Conclusion and Future Directions

This compound represents an interesting natural product with the potential for development as an anti-infective agent. The confirmation of its revised structure through total synthesis has laid the groundwork for further investigation. Key future directions for research in this area include:

-

Quantitative Biological Evaluation: Determination of MIC and IC50 values against a broad panel of bacterial and fungal pathogens is essential to understand the potency and spectrum of this compound.

-

Total Synthesis of this compound: A dedicated total synthesis of this compound would provide access to larger quantities of the material for further studies and confirm the proposed synthetic route.

-

Mechanism of Action Studies: Elucidation of the molecular target and signaling pathways affected by this compound will be crucial for understanding its biological activity and for rational drug design.

-

Analog Synthesis and SAR Studies: A systematic exploration of this compound analogs will be necessary to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically viable drug candidate.

The Cuevaene family of natural products, with this compound as a prominent member, offers a promising starting point for drug discovery efforts. Continued research into their synthesis, biological activity, and mechanism of action is warranted.

In Silico Prediction of Cuevaene B Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of molecular targets for Cuevaene B, a sesquiterpenoid natural product. Given the novelty of this compound, this document outlines a robust, multi-faceted computational strategy to generate testable hypotheses about its mechanism of action, thereby accelerating its development as a potential therapeutic agent. Sesquiterpenoids, as a class, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, making them a rich source for drug discovery.[1][2][3]

In Silico Target Prediction Strategies

A multi-pronged in silico approach is recommended to build a high-confidence list of putative targets for this compound. This involves leveraging information from its chemical structure (ligand-based methods) and predicting its interaction with a vast array of protein structures (structure-based methods), culminating in a systems-level analysis (network pharmacology).

Ligand-Based Approaches

These methods utilize the structure of this compound to infer targets based on the principle that structurally similar molecules often share similar biological targets.

-

Chemical Similarity Searching: The 2D/3D structure of this compound is used as a query to search against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Targets associated with the highest-scoring similar compounds are considered potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[4][5][6] A model can be generated from this compound and used to screen 3D databases of protein structures to identify proteins with binding sites that complement the pharmacophore.[7][8]

Structure-Based Approaches

These methods rely on the 3D structure of potential protein targets to predict binding interactions.

-

Reverse Docking (Inverse Docking): This is a powerful technique where a single ligand (this compound) is docked against a large library of 3D protein structures.[9][10] The goal is to identify proteins to which the ligand is predicted to bind with high affinity. The results are ranked based on a scoring function that estimates the binding free energy.

Network Pharmacology

Network pharmacology integrates predicted drug-target interactions with larger biological networks to elucidate the systemic effects of a compound.[11][12] This approach helps to understand polypharmacology (how a drug interacts with multiple targets) and to predict the overall impact on biological pathways.[13][14]

Integrated In Silico Workflow

A sequential and integrated workflow is crucial for systematically narrowing down the list of potential targets.

References

- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenes: natural products that decrease cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reverse docking: Significance and symbolism [wisdomlib.org]

- 11. longdom.org [longdom.org]

- 12. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Network Pharmacology to Unveil the Biological Basis of Health-Strengthening Herbal Medicine in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Cuevaene B CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuevaene A, a polyene carboxylic acid derivative isolated from Streptomyces sp., has garnered attention for its moderate antibacterial and modest antifungal activities. This technical guide provides a comprehensive overview of Cuevaene A, focusing on its chemical and physical properties, experimental protocols for its isolation and synthesis, and an exploration of its biological activities. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to facilitate replication and further investigation.

Chemical and Physical Properties

Cuevaene A is a secondary metabolite produced by certain strains of Streptomyces. The initial reference to "Cuevaene B" with the CAS number 1246172-08-6 has been identified as a likely typographical error, with the correct designation being Cuevaene A for this specific CAS number.

Table 1: General and Physicochemical Properties of Cuevaene A

| Property | Value | Reference |

| CAS Number | 1246172-08-6 | N/A |

| Molecular Formula | C₂₁H₂₂O₅ | [1] |

| Molecular Weight | 370.40 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Solubility | Soluble in methanol and other common organic solvents. | N/A |

| Stability | Stable under standard laboratory conditions. | N/A |

Spectroscopic Data

The structural elucidation of Cuevaene A has been accomplished through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data for Cuevaene A (in CD₃OD, 800 MHz)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data sourced from supplementary materials of cited literature and may require direct consultation for full details. | |||

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for Cuevaene A (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| Data sourced from supplementary materials of cited literature and may require direct consultation for full details. | |

| ... | ... |

Infrared (IR) Spectroscopy: The IR spectrum of Cuevaene A exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid, and carbon-carbon double bonds (C=C) of the polyene chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular formula of Cuevaene A. The fragmentation pattern observed in MS/MS analysis provides further structural information. A prominent peak is observed at m/z 355.1547 [M+H]⁺.[1]

Experimental Protocols

Isolation of Cuevaene A from Streptomyces sp. LZ35

The following protocol is a summarized representation of the methods described in the literature for the isolation of Cuevaene A.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cuevaene B from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces sp. LZ35 and the subsequent extraction and purification of Cuevaene B, a polyketide with potential therapeutic applications.

Introduction

This compound is a secondary metabolite produced by the actinobacterium Streptomyces sp. LZ35. As a member of the cuevaene family, it belongs to the class of 3-hydroxybenzoic acid (3-HBA) containing polyketides. These compounds are of interest to the scientific community due to their unique structures and potential biological activities. This document outlines the necessary steps for the reliable production and isolation of this compound for research and drug development purposes.

Data Presentation

The following table summarizes the key quantitative data related to the fermentation and purification of this compound.

| Parameter | Value | Reference |

| Fermentation | ||

| Culture Volume | 10 L | General laboratory scale-up |

| Incubation Time | 7-10 days | [General Streptomyces protocols] |

| Incubation Temperature | 28-30°C | [General Streptomyces protocols] |

| pH | 7.0-7.5 | [General Streptomyces protocols] |

| Extraction & Purification | ||

| Extraction Solvent | Methanol | [1] |

| Initial Crude Extract Yield | Variable | Dependent on fermentation efficiency |

| Post-Column Chromatography Fraction | 8 mg (from a larger extract) | [2] |

| Final Purified this compound Yield | 2 mg | [2] |

| Purity | >95% (as determined by HPLC) | [2] |

Experimental Protocols

Fermentation of Streptomyces sp. LZ35

This protocol describes the cultivation of Streptomyces sp. LZ35 for the production of this compound.

Materials:

-

Streptomyces sp. LZ35 culture

-

Seed culture medium (e.g., Tryptic Soy Broth - TSB)

-

Production culture medium (e.g., Yeast Extract-Malt Extract-Glucose - YEME)

-

Sterile flasks and bioreactor

-

Incubator shaker

-

Centrifuge

Procedure:

-

Inoculum Preparation: Inoculate a sterile flask containing 50 mL of TSB medium with a sporulated culture of Streptomyces sp. LZ35. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

-

Seed Culture: Transfer the inoculum to a larger flask containing 500 mL of TSB medium. Incubate under the same conditions for another 2-3 days.

-

Production Culture: Inoculate a 10 L bioreactor containing YEME production medium with the seed culture (5-10% v/v).

-

Fermentation: Maintain the fermentation at 28-30°C with agitation and aeration for 7-10 days. Monitor pH and adjust as necessary to maintain a range of 7.0-7.5.

-

Harvesting: After the incubation period, harvest the culture broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth of Streptomyces sp. LZ35.[1]

Materials:

-

Fermentation broth (supernatant and mycelium)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Large glass beakers and flasks

Procedure:

-

Combine the supernatant and mycelial biomass from the fermentation.

-

Add an equal volume of methanol to the whole broth.

-

Stir the mixture vigorously for 4-6 hours at room temperature to ensure thorough extraction of secondary metabolites.

-

Separate the cell debris and other solid materials by filtration or centrifugation.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification of this compound

This protocol outlines the multi-step purification process for isolating this compound from the crude extract.[1][2]

Materials:

-

Crude methanolic extract

-

Sephadex LH-20 resin

-

Reversed-phase (RP-18) silica gel

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol, collecting fractions based on UV absorbance (if applicable) or by volume.

-

Combine fractions containing compounds of interest based on preliminary analysis (e.g., thin-layer chromatography).

-

-

RP-18 Silica Gel Column Chromatography:

-

Concentrate the active fractions from the Sephadex LH-20 column.

-

Load the concentrated sample onto an RP-18 silica gel column.

-

Elute the column with a stepwise gradient of methanol in water.

-

Collect fractions and analyze for the presence of this compound.

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Pool and concentrate the fractions containing this compound from the RP-18 column. A fraction of approximately 8 mg containing this compound can be expected from a large-scale extraction.[2]

-

Perform final purification using a semi-preparative or preparative RP-HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) at a suitable flow rate.[2]

-

Monitor the elution profile at a wavelength of 274 nm.[2]

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound (an expected yield of approximately 2 mg from the 8 mg fraction).[2]

-

Confirm the purity and identity of the compound using analytical techniques such as LC-MS and NMR.

-

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of Cuevaenes in Streptomyces sp. LZ35 is initiated with the precursor 3-hydroxybenzoic acid (3-HBA) and proceeds through a Type I polyketide synthase (PKS) pathway.[3] The following diagram illustrates the key proposed steps in the formation of the Cuevaene core structure.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The following diagram outlines the overall workflow from bacterial culture to purified this compound.

Caption: this compound extraction and purification workflow.

References

Application Note: High-Purity Cuevaene B Purification by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cuevaene B is a diterpenoid natural product of interest for its potential biological activities. As with many complex natural products, obtaining high-purity this compound is essential for accurate biological screening and drug development studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC, yielding a final product of high purity. The method is designed to be robust and reproducible for researchers in natural product chemistry and drug discovery. While the precise biological functions of this compound are still under investigation, many diterpenes are known to interact with various cellular signaling pathways.

Experimental Protocols

1. Extraction of Crude this compound

A plausible source for this compound is a bacterial culture, such as Streptomyces sp., which are known producers of a wide variety of secondary metabolites, including the related Cuevaene A.[1]

Protocol:

-

Culture Streptomyces sp. in a suitable production medium (e.g., ISP2 broth) for 7-10 days at 28°C with shaking.

-

Centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with acetone, followed by filtration and evaporation of the acetone. Resuspend the residue in water and extract twice with ethyl acetate.

-

Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude extract.

2. HPLC Purification of this compound

This protocol utilizes a reversed-phase HPLC method, which is well-suited for the separation of moderately non-polar compounds like many diterpenes.[2][3][4]

Materials:

-

HPLC-grade methanol

-

HPLC-grade water

-

Crude extract containing this compound

-

Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

-

HPLC system with a UV detector and fraction collector

Protocol:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% methanol in water).

-

Inject the sample onto the column.

-

Run a linear gradient from 60% to 100% methanol over 40 minutes.

-

Maintain the flow rate at 3 mL/min.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm), as many terpenes have weak chromophores.[5]

-

Collect fractions corresponding to the peak of interest.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the quantitative data for the HPLC purification of this compound.

| Parameter | Value |

| Column | C18, 250 x 10 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 60% B to 100% B in 40 min |

| Flow Rate | 3 mL/min |

| Detection | UV at 210 nm |

| Retention Time | Approx. 25.3 min |

| Purity (Post-HPLC) | >98% |

| Yield | Dependent on crude extract |

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

Caption: Hypothetical signaling pathway modulated by this compound.

References

- 1. Identification and characterization of the cuevaene A biosynthetic gene cluster in streptomyces sp. LZ35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jordilabs.com [jordilabs.com]

- 5. researchgate.net [researchgate.net]

Total Synthesis of the Cuevaene B Core: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Application Note

The synthetic strategy presented here is based on established and reliable methodologies for the construction of the challenging tricyclic system of cubebenes. The key transformation involves an intramolecular cyclization of an olefinic diazoketone, a powerful reaction for the formation of the characteristic cyclopropane ring fused to a bicyclo[4.3.0]nonane system. This approach offers a convergent and efficient route to the cubebene core, allowing for the introduction of various substituents to explore structure-activity relationships.

Synthetic Strategy

The retrosynthetic analysis for the cubebene core reveals a key disconnection at the cyclopropane ring, leading back to a more synthetically accessible bicyclic olefinic diazoketone. This intermediate, in turn, can be constructed from a suitable monocyclic precursor through a Robinson annulation or a similar ring-forming strategy. The overall synthetic workflow is depicted below.

Caption: Retrosynthetic analysis of the cubebene core.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a representative cubebene core structure.

Synthesis of the Bicyclic Enone Intermediate

A crucial step in the synthesis is the construction of the bicyclic enone system. A common and effective method is the Robinson annulation between a cyclic ketone and methyl vinyl ketone (MVK).

Protocol:

-

To a solution of a suitable substituted cyclohexanone (1.0 eq) in ethanol, add a catalytic amount of sodium ethoxide (0.1 eq).

-

Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic enone.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Substituted Cyclohexanone | 1.0 | Varies | Varies |

| Methyl Vinyl Ketone | 1.2 | 70.09 | Varies |

| Sodium Ethoxide | 0.1 | 68.05 | Varies |

Introduction of the Acetic Acid Side Chain

The next stage involves the introduction of a two-carbon chain at the α-position of the bicyclic ketone, which will be later converted into the diazoketone.

Protocol:

-

To a solution of the bicyclic enone (1.0 eq) in a suitable solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to form the enolate.

-

After stirring for 1 hour at -78 °C, add ethyl bromoacetate (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting ester by column chromatography.

-

Hydrolyze the ester to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidic workup.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Bicyclic Enone | 1.0 | Varies | Varies |

| LDA | 1.1 | 107.19 | Varies |

| Ethyl Bromoacetate | 1.2 | 167.00 | Varies |

Formation of the Olefinic Diazoketone

The carboxylic acid is converted to the corresponding diazoketone, the key precursor for the intramolecular cyclopropanation.

Protocol:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane in diethyl ether at 0 °C.

-

Stir the reaction mixture at 0 °C for 3 hours and then allow it to stand at 4 °C overnight.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous potassium carbonate.

-

Concentrate the solution under reduced pressure to yield the crude olefinic diazoketone, which is often used in the next step without further purification.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Carboxylic Acid | 1.0 | Varies | Varies |

| Oxalyl Chloride | 1.5 | 126.93 | Varies |

| Diazomethane | Excess | 42.04 | Varies |

Intramolecular Cyclopropanation to Form the Cubebene Core

The final key step is the copper-catalyzed intramolecular cyclization of the diazoketone to construct the tricyclic cubebene skeleton.

Protocol:

-

Dissolve the crude olefinic diazoketone (1.0 eq) in anhydrous cyclohexane.

-

Add a catalytic amount of copper(II) sulfate (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until all the diazoketone has been consumed.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cubebene core structure.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Olefinic Diazoketone | 1.0 | Varies | Varies |

| Copper(II) Sulfate | 0.1 | 159.61 | Varies |

Synthetic Workflow Diagram

Caption: General synthetic workflow for the cubebene core.

Conclusion

The methodology presented provides a robust and adaptable framework for the total synthesis of the cubebene carbon skeleton, the likely core of Cuevaene B. By modifying the starting materials and reagents, researchers can synthesize a variety of analogues for applications in drug discovery and chemical biology. The key intramolecular cyclopropanation of an olefinic diazoketone remains a cornerstone in the synthesis of these intricate tricyclic sesquiterpenes. Further investigation into the specific structure of this compound will allow for a more tailored and precise synthetic route based on the principles outlined in this document.

Application Notes and Protocols for Cell-based Cytotoxicity Assays of Clausine B

Introduction

This document provides detailed application notes and protocols for assessing the cytotoxic effects of Clausine B, a carbazole alkaloid isolated from Clausena excavata. While the initial request specified Cuevaene B, a thorough literature search did not yield specific cytotoxic data for this compound. Therefore, this document focuses on Clausine B, for which cytotoxic activity against various cancer cell lines has been documented. The provided protocols and data will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the in vitro efficacy of this natural product.

Clausine B has demonstrated antiproliferative properties against several human cancer cell lines, making it a compound of interest for further investigation as a potential anticancer agent.[1] The following sections detail the methodologies for key cell-based assays to determine its cytotoxicity, present the available quantitative data in a structured format, and visualize the experimental workflow and a relevant signaling pathway.

Data Presentation

The cytotoxic activity of Clausine B is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of a cell population. The following table summarizes the reported IC50 values of Clausine B against a panel of human cancer cell lines and a normal cell line after a 72-hour incubation period, as determined by the MTT assay.[1]

| Cell Line | Cell Type | IC50 (µg/mL)[1] |

| MDA-MB-231 | Non-hormone-dependent breast cancer | 21.50 |

| HeLa | Cervical cancer | 22.90 |

| CAOV3 | Ovarian cancer | 27.00 |

| HepG2 | Hepatic cancer | 28.94 |

| MCF-7 | Hormone-dependent breast cancer | 52.90 |

| Chang | Normal liver cell line | No IC50 value obtained |

Experimental Protocols

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Clausine B

-

Human cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2, CAOV3, MCF-7) and a normal cell line (e.g., Chang)

-

Complete cell culture medium (specific to each cell line)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Clausine B in DMSO.

-

Prepare serial dilutions of Clausine B in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Clausine B. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of Clausine B to determine the IC50 value.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

Clausine B

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with Clausine B at its IC50 concentration (and other relevant concentrations) for 24, 48, or 72 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Mandatory Visualizations

Caption: Experimental workflow for assessing Clausine B cytotoxicity.

Caption: Postulated apoptotic signaling pathway induced by Clausine B.

References

Application Notes and Protocols for Cuevaene B Target Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the identification of molecular targets of Cuevaene B, a novel bioactive compound with therapeutic potential. The following sections describe three key techniques: Affinity Chromatography-based Pull-Down Assays, Proteomic Profiling, and Genetic Interaction Screening. Each section includes detailed methodologies, data presentation in tabular format, and visualizations of workflows and signaling pathways.

Affinity Chromatography-based Pull-Down Assay for this compound Target Identification

Affinity chromatography is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1][2] This method relies on the immobilization of a ligand (this compound) to a solid support to capture its interacting proteins.

Experimental Protocol

1.1. Synthesis of this compound Affinity Probe:

-

Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling).

-

Couple the this compound derivative to a solid support matrix (e.g., NHS-activated Sepharose beads or Azide/Alkyne-agarose beads).

-

Thoroughly wash the beads to remove any uncoupled ligand.

-

Prepare a control matrix with the linker arm alone to identify non-specific binders.

1.2. Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (clarified lysate) and determine the protein concentration using a Bradford or BCA assay.

1.3. Affinity Pull-Down:

-

Incubate the this compound-coupled beads and control beads with the clarified cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

-

For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding the beads.

-

Wash the beads extensively with lysis buffer (at least 5 washes) to remove non-specifically bound proteins.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes.

1.4. Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

-

Excise unique protein bands present in the this compound pull-down lane but absent or significantly reduced in the control and competitive elution lanes.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation

Table 1: Putative this compound Interacting Proteins Identified by Affinity Pull-Down and Mass Spectrometry

| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (this compound vs. Control) |

| P04637 | TP53 | Cellular tumor antigen p53 | 15 | 12.5 |

| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 22 | 9.8 |

| Q09472 | ABL1 | Tyrosine-protein kinase ABL1 | 11 | 8.2 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 9 | 6.5 |

| P00533 | EGFR | Epidermal growth factor receptor | 18 | 4.1 |

Visualization

Caption: Workflow for this compound Target Identification using Affinity Chromatography.

Proteomic Profiling of this compound-Treated Cells

Proteomic profiling can identify changes in protein expression or post-translational modifications in response to treatment with a bioactive compound.[3][4] Two-dimensional difference gel electrophoresis (2D-DIGE) is a technique used to quantify changes in protein abundance across different samples on the same gel.[3]

Experimental Protocol

2.1. Cell Culture and Treatment:

-

Plate cells at a consistent density and allow them to adhere overnight.

-

Treat cells with this compound at its EC50 concentration for a predetermined time (e.g., 24 hours).

-

Include a vehicle-treated control group (e.g., DMSO).

-

Harvest cells, wash with PBS, and store pellets at -80°C.

2.2. Protein Extraction and Labeling:

-

Lyse cell pellets in 2D-DIGE compatible lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris).

-

Determine protein concentration.

-

Label 50 µg of protein from the control sample with Cy3 dye and 50 µg of protein from the this compound-treated sample with Cy5 dye according to the manufacturer's instructions.

-

Create an internal standard by pooling equal amounts of protein from all samples and labeling with Cy2 dye.

2.3. Two-Dimensional Gel Electrophoresis:

-

Combine the Cy2, Cy3, and Cy5 labeled samples.

-

Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 3-10) with the combined sample overnight.

-

Perform isoelectric focusing (first dimension) to separate proteins by their isoelectric point (pI).

-

Equilibrate the focused IPG strip and place it on top of a large format SDS-PAGE gel.

-

Perform electrophoresis (second dimension) to separate proteins by their molecular weight.

2.4. Image Acquisition and Analysis:

-

Scan the gel at different wavelengths to acquire images for Cy2, Cy3, and Cy5.

-

Use specialized software (e.g., DeCyder) to co-register the images and quantify the fluorescence intensity of each protein spot.

-

Normalize the spot intensities of the Cy3 and Cy5 samples to the corresponding spot in the Cy2 internal standard.

-

Calculate the fold change in protein expression between the this compound-treated and control samples.

-

Excise spots with significant changes in expression for identification by mass spectrometry.

Data Presentation

Table 2: Differentially Expressed Proteins in Response to this compound Treatment

| Spot ID | Protein Name | Gene Name | Fold Change | p-value | Post-Translational Modification |

| 1024 | 14-3-3 protein zeta/delta | YWHAZ | -2.8 | 0.005 | Phosphorylation |

| 2056 | Peroxiredoxin-1 | PRDX1 | +3.1 | 0.002 | Oxidation |

| 3112 | Vimentin | VIM | -2.5 | 0.008 | N/A |

| 4078 | Enolase 1 | ENO1 | +2.2 | 0.012 | N/A |

| 5091 | Cofilin-1 | CFL1 | -3.5 | 0.001 | Phosphorylation |

Visualization

Caption: Workflow for Proteomic Profiling with 2D-DIGE.

Genetic Interaction Screening for this compound Target Pathway Elucidation

Genetic interaction screens can identify genes that either enhance or suppress the phenotype of a compound, thereby revealing its mechanism of action and potential targets.[5][6] A common approach is to use a library of gene knockouts or knockdowns (e.g., a yeast deletion library or a human shRNA/CRISPR library).

Experimental Protocol

3.1. Library Screening:

-

For a yeast model, pin a collection of non-essential gene deletion mutants onto agar plates containing either a sub-lethal concentration of this compound or a vehicle control.

-

For a human cell model, transduce a pooled library of shRNAs or CRISPR guides into cells.

-

Treat the transduced cell population with this compound or vehicle.

-

Grow the yeast plates for several days and quantify colony size.

-

For human cells, culture for a period to allow for changes in the representation of shRNAs/guides.

3.2. Hit Identification:

-

For yeast, identify gene deletions that result in significantly smaller (synthetic sickness/lethality) or larger (suppression) colonies in the presence of this compound compared to the control.

-

For human cells, extract genomic DNA and amplify the shRNA/guide sequences.

-

Use next-generation sequencing to determine the abundance of each shRNA/guide in the treated and control populations.

-

Identify shRNAs/guides that are depleted (synthetic lethality) or enriched (resistance/suppression) in the this compound-treated sample.

3.3. Data Analysis and Pathway Enrichment:

-

Calculate an interaction score for each gene (e.g., the log2 fold change in colony size or shRNA/guide abundance).

-

Perform pathway enrichment analysis (e.g., using Gene Ontology or KEGG databases) on the list of genetic interactors to identify cellular pathways affected by this compound.

Data Presentation

Table 3: Top Genetic Interactors of this compound

| Gene | Description | Interaction Score (log2 fold change) | Interaction Type |

| TOR1 | Target of rapamycin complex 1 subunit | -4.2 | Synthetic Lethal |

| RPT2 | Regulatory particle triple-A ATPase 2 | -3.8 | Synthetic Lethal |

| GCN2 | General control nonderepressible 2 | +2.9 | Suppressor |

| SCH9 | Serine/threonine-protein kinase Sch9 | -3.5 | Synthetic Lethal |

| ATG1 | Autophagy-related protein 1 | +2.5 | Suppressor |

Visualization

Caption: Hypothetical this compound target pathway based on genetic interactions.

References

- 1. Target identification for small bioactive molecules: finding the needle in the haystack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug target identification and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene-gene and gene-environment interactions detected by transcriptome sequence analysis in twins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cuevaene B: In Vitro Enzyme Inhibition Profile Remains Undisclosed

Despite interest in the biological activities of natural products, detailed in vitro enzyme inhibition data for Cuevaene B, a polyketide of bacterial origin, is not currently available in the public domain. Extensive searches of scientific literature and databases have yielded no specific information on its enzyme targets, inhibitory concentrations (such as IC50 values), or the signaling pathways it may modulate.

This compound is structurally related to Cuevaene A, a compound whose biosynthetic gene cluster has been identified in Streptomyces sp. LZ35. While research has focused on the genetic pathways for the production of these molecules, the specific biological functions and enzymatic interactions of this compound remain uncharacterized.

For researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound, this lack of data presents both a challenge and an opportunity. The absence of established protocols and quantitative data necessitates foundational research to determine its biological targets and inhibitory potential.

General Protocol for In Vitro Enzyme Inhibition Assays

While a specific protocol for this compound cannot be provided, a general workflow for assessing the in vitro enzyme inhibitory activity of a novel compound is outlined below. This protocol can be adapted based on the specific enzyme and substrate being investigated.

Experimental Workflow

A typical workflow for an in vitro enzyme inhibition assay involves several key steps, from preparation to data analysis.

Figure 1. General workflow for an in vitro enzyme inhibition assay.

Detailed Methodologies

1. Preparation of Reagents:

-

Buffer Preparation: Prepare a buffer solution appropriate for the specific enzyme being assayed, ensuring the pH is optimal for enzyme activity.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

-

Substrate Solution: Dissolve the enzyme's substrate in the assay buffer. The concentration used should ideally be at or near the Michaelis constant (Km) for competitive inhibition studies.

-

This compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Assay Protocol:

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Assay Plate Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

This compound dilution (or solvent control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for the binding of this compound to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

3. Data Analysis:

-

Calculate Initial Reaction Velocities: Determine the initial reaction rate (V₀) for each concentration of this compound by calculating the slope of the linear portion of the reaction progress curve.

-